tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles under mild conditions.
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Step 1: Synthesis of the azide precursor.
- Reactants: Sodium azide and an appropriate alkyl halide.
- Conditions: Typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
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Step 2: Synthesis of the alkyne precursor.
- Reactants: An alkyne and a suitable protecting group.
- Conditions: The reaction is usually performed in the presence of a base such as potassium carbonate in an organic solvent.
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Step 3: CuAAC reaction.
- Reactants: Azide precursor, alkyne precursor, and a copper(I) catalyst.
- Conditions: The reaction is carried out in a mixture of water and an organic solvent such as tert-butanol at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Acts as a ligand in the study of protein-ligand interactions.
- Used in the development of bioorthogonal chemistry techniques.
Medicine:
- Investigated for its potential as a therapeutic agent in the treatment of various diseases.
- Used as a scaffold in drug discovery for the development of new pharmaceuticals.
Industry:
- Applied in the synthesis of polymers and other advanced materials.
- Used in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate the activity of these macromolecules, leading to various biological effects.
Molecular Targets and Pathways:
Proteins: The compound can bind to enzyme active sites, inhibiting or activating their function.
Nucleic Acids: It can intercalate into DNA or RNA, affecting their structure and function.
Cellular Pathways: The compound can influence signaling pathways by modulating the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with different regioselectivity and reactivity.
Benzotriazole: A triazole derivative with an additional benzene ring, used in corrosion inhibitors and antifreeze agents.
Uniqueness:
- The presence of the tert-butyl group and the pyrrolidine ring in tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from other triazole derivatives.
- Its ability to form stable complexes with metal ions and its bioorthogonal reactivity make it a valuable tool in chemical biology and medicinal chemistry.
Biological Activity
The compound tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate represents a significant class of organic compounds known for their diverse biological activities. The incorporation of the triazole moiety, along with the pyrrolidine structure, enhances its potential as a therapeutic agent. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N4O2. The compound features a tert-butyl group, a pyrrolidine ring, and a triazole unit which contribute to its unique chemical behavior.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit the proliferation of various cancer cell lines. A study reported that certain triazole derivatives displayed IC50 values in the low micromolar range against human colon adenocarcinoma cells (HT-29) and other cancer types . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
Human Colon Adenocarcinoma | 92.4 | |
Human Lung Adenocarcinoma | <50 | |
Human Melanoma | <30 |
Antimicrobial Activity
Compounds with triazole functionalities have also demonstrated antimicrobial effects. The biological activity is attributed to their ability to inhibit the synthesis of ergosterol in fungal cells, thus affecting cell membrane integrity. In vitro studies have shown that certain triazole derivatives possess potent antifungal activity against Candida species and other pathogens .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes, including those involved in metabolic pathways. For example, they can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This property may enhance the bioavailability and efficacy of co-administered drugs.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Disruption of Metabolic Pathways : Through enzyme inhibition that alters metabolic flux.
- Antimicrobial Action : By compromising cell wall integrity in bacterial and fungal cells.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various triazole derivatives, including this compound. The results indicated a significant reduction in tumor size in xenograft models treated with these compounds compared to controls .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
tert-butyl 2-(triazol-2-ylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-8-4-5-10(15)9-16-13-6-7-14-16/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCQLHVCPOQHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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